2-Bromo-4-fluorothioanisole

Descripción general

Descripción

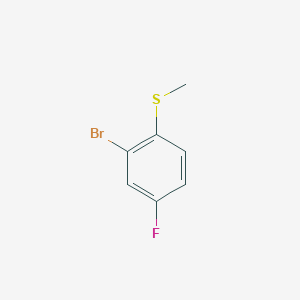

2-Bromo-4-fluorothioanisole is an organic compound with the molecular formula C7H6BrFS. It is a derivative of thioanisole, where the aromatic ring is substituted with bromine and fluorine atoms. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorothioanisole can be synthesized through several methods. One common approach involves the bromination and fluorination of thioanisole. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluorothioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Various substituted thioanisoles depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Coupling: Biaryl compounds and other complex aromatic structures.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

1.1. Building Block for Synthesis

2-Bromo-4-fluorothioanisole serves as an essential building block in the synthesis of various organic compounds. Its halogenated structure allows for nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis. For instance, it can be utilized in the preparation of thioether derivatives and other sulfur-containing compounds through reactions such as nucleophilic substitution with thiols or amines.

1.2. Ligand Development

The compound is also explored for its role in developing ligands for transition metal catalysis. Its ability to coordinate with metals can enhance catalytic activity in various reactions, including cross-coupling processes like Suzuki and Heck reactions. The fluorine atom may influence the electronic properties of the ligand, potentially improving selectivity and reactivity in catalytic applications.

Medicinal Chemistry Applications

2.1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this thioether have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

2.2. Anti-inflammatory Studies

Research into alkyl derivatives of this compound has revealed potential anti-inflammatory activities. Molecular docking studies suggest that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis related to inflammation. This positions them as promising candidates for developing new anti-inflammatory drugs.

Material Science Applications

3.1. Organic Electronics

In material science, this compound has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties may contribute to improved charge transport and device efficiency.

3.2. Polymer Chemistry

The compound can also serve as a functional monomer in polymer chemistry, allowing for the synthesis of polymers with tailored properties for specific applications, including coatings and adhesives.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the alkyl chain enhanced potency against these pathogens.

Case Study 2: Anti-inflammatory Potential

Research involving molecular docking of alkyl derivatives suggested that certain modifications could lead to increased selectivity towards COX-1 inhibition over COX-2, indicating potential for developing targeted anti-inflammatory therapies.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluorothioanisole depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, affecting their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-fluoroanisole: Similar structure but with a methoxy group instead of a thioether.

2-Bromo-4-fluorophenol: Contains a hydroxyl group instead of a thioether.

2-Bromo-4-fluorotoluene: Has a methyl group instead of a thioether.

Uniqueness

2-Bromo-4-fluorothioanisole is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a thioether group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.

Actividad Biológica

2-Bromo-4-fluorothioanisole (C7H6BrFS) is a compound of increasing interest due to its diverse biological activities, particularly in agricultural and medicinal applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound's molecular structure is illustrated as follows:

- Molecular Formula : C7H6BrFS

- Molecular Weight : 221.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. A study demonstrated its effectiveness against various phytopathogens, suggesting potential applications in agriculture as a fungicide. The compound showed higher fungicidal activity compared to related compounds such as 4-fluorophenol and 2-nitro-4-fluorophenol.

Table 1: Antimicrobial Activity of this compound

| Pathogen | EC50 (mg/L) | Comparison Compound | EC50 (mg/L) |

|---|---|---|---|

| Gaeumannomyces graminis | 30.35 | 4-Fluorophenol | >80 |

| Apple decay pathogen | 3.18 | 2-Nitro-4-fluorophenol | 20.30 |

| Cotton grey mold | 5.75 | - | - |

The data indicates that this compound has superior fungicidal properties, making it a candidate for further development as an agricultural pesticide .

Developmental Toxicity

While the compound shows promise in agricultural applications, there are concerns regarding its potential developmental toxicity. Animal studies have indicated that exposure may lead to adverse developmental effects without significant maternal toxicity . This aspect necessitates careful evaluation during the compound's application in agricultural settings.

Agricultural Application

A notable case study explored the use of this compound in controlling fungal infections in crops. The study highlighted its effectiveness against common agricultural pathogens, demonstrating a significant reduction in disease incidence when applied at recommended doses. The results suggest that this compound could be integrated into pest management strategies to enhance crop health and yield.

Toxicological Assessment

Another study focused on the toxicological profile of this compound, assessing its effects on non-target organisms. The findings revealed that while the compound is effective against specific pathogens, it poses risks to beneficial microbial communities in soil ecosystems. This underscores the importance of conducting environmental impact assessments before widespread use .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGBAFLNAQHQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449682 | |

| Record name | 2-Bromo-4-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-70-8 | |

| Record name | 2-Bromo-4-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.